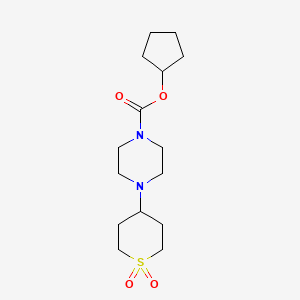
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been found to bind to the active site of certain enzymes, thereby preventing their activity and leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to have neuroprotective effects in the treatment of neurological disorders. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been found to have low toxicity and high stability, making it a safe and reliable candidate for various lab experiments. However, one of the limitations of this compound is its relatively limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research involving Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate. One area of interest is in the development of new drug candidates based on this compound, particularly for the treatment of cancer and neurological disorders. Additionally, this compound has potential applications in the development of new materials and in the study of organic reactions, making it an important area of research for the field of chemistry.
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area has the potential to lead to significant advancements in the fields of medicine and chemistry.
合成方法
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction of the resulting product with 4-(2-aminoethyl)morpholine. The final step involves the reaction of the intermediate product with thionyl chloride and subsequent purification steps to obtain the final product.
科学研究应用
Cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate for various diseases, including cancer and neurological disorders. Additionally, this compound has been used in the development of new materials and in the study of organic reactions.
属性
IUPAC Name |
cyclopentyl 4-(1,1-dioxothian-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4S/c18-15(21-14-3-1-2-4-14)17-9-7-16(8-10-17)13-5-11-22(19,20)12-6-13/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTFKNNOFXOMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
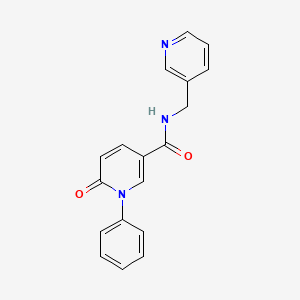
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
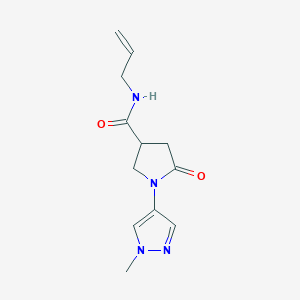

![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
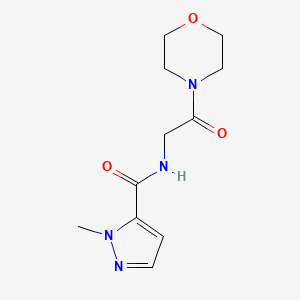
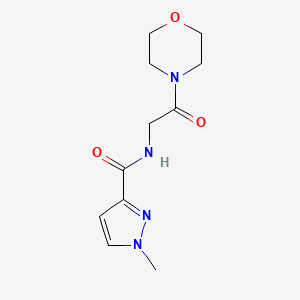
![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644325.png)